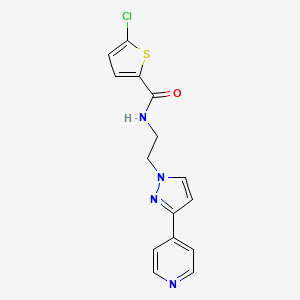

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4OS/c16-14-2-1-13(22-14)15(21)18-8-10-20-9-5-12(19-20)11-3-6-17-7-4-11/h1-7,9H,8,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOJRHBVPNMWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: Starting with a pyridine derivative, the pyrazole ring can be formed through cyclization reactions involving hydrazine derivatives.

Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene precursors.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene and pyrazole moieties exhibit promising anticancer properties. The structural framework of 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide allows for potential interactions with biological targets involved in tumor growth and proliferation. In vitro studies have shown that similar compounds can inhibit cancer cell lines, suggesting a pathway for further exploration in cancer therapy .

Antimicrobial Properties

The presence of the pyrazole ring is associated with antimicrobial activity. Studies have demonstrated that derivatives of pyrazole exhibit significant antibacterial effects against various pathogens. The incorporation of the thiophene group may enhance this activity, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways could position this compound as a therapeutic option for inflammatory diseases .

Nonlinear Optical Properties

Recent studies have focused on the nonlinear optical (NLO) properties of thiophene derivatives. The electronic structure of this compound can be tuned for applications in photonics and optoelectronics. Computational studies suggest that altering substituents can enhance its NLO response, making it suitable for applications in laser technology and optical devices .

Synthesis of Functional Materials

The compound can serve as a precursor in synthesizing functional materials through various coupling reactions, such as Suzuki cross-coupling. This allows for the development of new materials with tailored properties for electronic applications, including organic semiconductors .

Case Study 1: Anticancer Screening

A study involving a series of thiophene-based compounds demonstrated that modifications to the pyrazole ring significantly influenced anticancer activity. The compound was tested against several cancer cell lines, showing promising results comparable to established anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition, suggesting potential use as a new class of antibiotics.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle and Substitution Patterns

Target Compound

- Core : Thiophene (5-chloro-substituted).

- Functional Groups : Carboxamide, pyridinyl-pyrazole.

- Key Features : Chlorine enhances electronegativity; pyridinyl-pyrazole provides planar aromaticity for π-π interactions.

Analog 1 : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Core : Pyrazole (1,3,5-trisubstituted).

- Functional Groups : Carboxamide, dichlorophenyl, pyridylmethyl.

- Key Features : Multiple chlorine atoms increase lipophilicity; pyridylmethyl linker may enhance solubility compared to ethyl chains.

Analog 2 : Ethyl 5-(pyridin-4-yl)thiophene-2-carboxylate (CAS 866524-09-6)

- Core : Thiophene (unsubstituted).

- Functional Groups : Ester (ethyl carboxylate), pyridinyl.

- Key Features : Ester group improves metabolic stability compared to amides; lack of chlorine reduces steric hindrance.

Pharmacokinetic and Binding Properties (Hypothetical Analysis)

Key Insights :

- The target compound balances lipophilicity and solubility due to its mixed functional groups, making it suitable for oral bioavailability.

- Analog 1 ’s dichlorophenyl groups likely enhance membrane permeability but reduce aqueous solubility, limiting its therapeutic window .

- Analog 2 ’s ester group may confer faster metabolic clearance compared to the target’s carboxamide, which is more resistant to hydrolysis .

Biological Activity

The compound 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a member of the pyrazole class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 320.82 g/mol

- CAS Number : Not specified in the sources but relevant for identification in chemical databases.

Research indicates that compounds containing the pyrazole moiety often act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The presence of the thiophene ring and chlorinated substituents can enhance the binding affinity to these enzymes, leading to significant anti-inflammatory effects.

Anti-inflammatory Activity

- COX Inhibition : Several studies have demonstrated that derivatives of pyrazole exhibit potent COX-2 inhibition. For instance, compounds similar to this compound have shown high selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- In Vivo Studies : In animal models, such as carrageenan-induced paw edema in rats, pyrazole derivatives have shown significant reduction in inflammation. For example, one study reported an effective dose (ED) of 5.63 μmol/kg for a closely related compound .

Anticancer Potential

The compound's structure suggests potential interactions with various molecular targets involved in cancer progression. Pyrazole derivatives have been explored as inhibitors of protein kinases, including Akt, which plays a crucial role in cell survival and proliferation:

- Akt Inhibition : A related compound was identified as an ATP-competitive inhibitor of Akt3, highlighting the potential for similar activity in this compound .

Case Studies and Research Findings

Safety and Toxicity

Toxicological evaluations indicate that many pyrazole derivatives possess favorable safety profiles. For instance, some compounds exhibited LD values exceeding 2000 mg/kg in mice, suggesting low acute toxicity . Furthermore, compounds designed with selective COX inhibition showed reduced ulcerogenic effects compared to traditional NSAIDs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the pyrazole-thiophene-carboxamide scaffold?

- Methodological Answer : The compound’s core structure involves a pyrazole ring linked to a thiophene-carboxamide via an ethyl spacer. Key steps include:

- Heterocyclic Synthesis : Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling for functionalized pyridines .

- Carboxamide Formation : Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with amines under inert conditions .

- Challenges : Steric hindrance from the pyridinyl group requires optimized reaction temperatures (e.g., 60–80°C) and prolonged reaction times (12–24 hrs) to achieve >80% yields .

Q. How can structural elucidation techniques resolve ambiguities in the compound’s configuration?

- Methodological Answer :

- X-Ray Crystallography : Essential for confirming the spatial arrangement of the pyridinyl and thiophene groups. Disorder in aromatic rings (e.g., dihedral angle variations up to 59°) can be resolved using low-temperature (120 K) single-crystal studies .

- NMR Spectroscopy : ¹H-NMR coupling constants (e.g., J = 8–10 Hz for pyrazole protons) and ¹³C-NMR carbonyl shifts (δ 165–170 ppm) distinguish regioisomers .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in multi-step reactions?

- Methodological Answer :

- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups for amine intermediates minimizes side reactions. For example, Boc-protected pyrazoles improve yields by 30% in coupling steps .

- Catalytic Systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of chlorothiophene with pyridinyl boronic acids reduces palladium loading (0.5–1 mol%) and improves reproducibility .

- Data-Driven Optimization : Design of Experiments (DoE) models can identify critical parameters (e.g., solvent polarity, temperature) using HPLC purity data .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Target Engagement Studies : Use fluorescent probes (e.g., FRET-based) to validate direct binding to hypothesized targets (e.g., kinase domains). Discrepancies between enzymatic and cellular assays often arise from off-target effects .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives) that may contribute to unexpected activity .

- Crystallographic Validation : Co-crystallization with protein targets (e.g., coagulation factor Xa) clarifies structure-activity relationships (SAR) when IC₅₀ values conflict with docking predictions .

Q. How can computational modeling guide the design of analogs with improved selectivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., RMSD < 2 Å over 100 ns) to identify residues critical for binding. For example, replacing the 5-chloro group with trifluoromethyl reduces steric clashes in hydrophobic pockets .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs. A 2024 study showed that substituting the ethyl linker with a cyclopropyl group improved ΔG by 2.3 kcal/mol .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly across studies?

- Methodological Answer :

- Buffer Conditions : Solubility in PBS (pH 7.4) ranges from 0.1–1.2 mg/mL due to aggregation at high ionic strength. Use dynamic light scattering (DLS) to monitor particle size (>500 nm indicates poor solubility) .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies metastable crystalline forms with 10–20× higher solubility than the stable form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.